molecular formula C18H17ClN2O3 B12033996 N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide CAS No. 477731-53-6

N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide

Cat. No.: B12033996
CAS No.: 477731-53-6
M. Wt: 344.8 g/mol
InChI Key: GMBVBHLSWTYHRR-UDWIEESQSA-N
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Description

N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is a Schiff base derivative belonging to the acetohydrazide class. Its structure comprises a 2-(2-chlorophenoxy)acetohydrazide backbone conjugated with a 3-(allyloxy)benzylidene moiety via an imine (-C=N-) linkage.

Properties

CAS No.

477731-53-6

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

2-(2-chlorophenoxy)-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H17ClN2O3/c1-2-10-23-15-7-5-6-14(11-15)12-20-21-18(22)13-24-17-9-4-3-8-16(17)19/h2-9,11-12H,1,10,13H2,(H,21,22)/b20-12+

InChI Key

GMBVBHLSWTYHRR-UDWIEESQSA-N

Isomeric SMILES

C=CCOC1=CC=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl

Canonical SMILES

C=CCOC1=CC=CC(=C1)C=NNC(=O)COC2=CC=CC=C2Cl

Origin of Product

United States

Biological Activity

N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This hydrazide derivative is characterized by a unique structural framework that combines an allyloxy group with a chlorophenoxy moiety, which may contribute to its biological efficacy. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Weight344.79 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Anticancer Activity

Recent studies have indicated that compounds similar to N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide exhibit notable anticancer properties. For instance, derivatives of hydrazides have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of similar hydrazide compounds reported IC50_{50} values ranging from 0.63 to 9 nM against cancer cell lines, suggesting significant potency . Although specific data for N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide is limited, its structural similarities imply potential efficacy.

Antimicrobial Activity

The compound's structural features may also confer antimicrobial properties. Compounds with phenoxy groups are frequently investigated for their ability to inhibit bacterial growth. In one study, phenoxyacetic acid derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, indicating that N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide could similarly exhibit antimicrobial effects.

Insecticidal Activity

The larvicidal activity of related benzodioxole acids against Aedes aegypti has been documented, highlighting the potential for hydrazide derivatives to serve as insecticides . Given the increasing resistance to conventional insecticides, exploring new compounds like N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide could provide valuable alternatives in vector control strategies.

The biological activity of N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many hydrazides act as enzyme inhibitors, affecting metabolic pathways within target organisms.
  • Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells through various signaling pathways.
  • Disruption of Membrane Integrity : Antimicrobial action may stem from the ability to disrupt bacterial membranes, leading to cell lysis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The acetohydrazide scaffold is highly modular, with variations in the benzylidene and phenoxy substituents significantly altering properties. Key analogs include:

Compound Name Substituents (Benzylidene/Phenoxy) Key Structural Features Reference
N'-(2-(Benzyloxy)benzylidene)-2-(2-methylphenoxy)acetohydrazide 2-benzyloxy, 2-methylphenoxy Enhanced lipophilicity due to benzyl and methyl
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide 2-chlorophenoxy, pyrazole-linked aryl Heterocyclic integration for bioactivity
N′-(2-Hydroxy-3-methoxybenzylidene)-2-(3-methylphenoxy)acetohydrazide 2-hydroxy-3-methoxy, 3-methylphenoxy Polar groups for solubility and H-bonding
N'-(4-Dimethylaminobenzylidene)-2-[(5-chlorobenzoxazol-2-yl)thio]acetohydrazide 4-dimethylamino, benzoxazole-thio Electron-donating dimethylamino, sulfur linkage

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance enzymatic inhibition (e.g., α-glucosidase in : IC₅₀ = 3.23 µM for compound 25 vs. 378 µM for acarbose) .
  • Allyloxy vs. Alkoxy : The allyloxy group in the target compound may reduce crystallinity (lower melting point) compared to methoxy or benzyloxy analogs, as seen in (melting points 235–272°C for methoxy/trimethoxy derivatives) .
  • Heterocyclic integration : Pyrazole or benzothiazole moieties () improve anticancer and antimicrobial activities by enabling π-π stacking or metal coordination .

Yield and Purity :

  • Most analogs achieve yields of 65–85% () .
  • Crystallization from ethanol or DMF ensures purity (>95% by elemental analysis) .
Enzyme Inhibition
  • α-Glucosidase : Coumarin–hydrazone hybrids () show IC₅₀ values as low as 3.23 µM, outperforming acarbose (IC₅₀ = 378 µM) . Chlorine and trifluoromethyl groups enhance activity by stabilizing enzyme-inhibitor complexes.
Antimicrobial and Anticancer Activity
  • Antimicrobial: Schiff bases with 5-chloroquinolin-8-ol () show MIC values of 40 µg/mL against S. aureus and E. coli, attributed to membrane disruption .
  • Anticancer : Benzothiazole-thioacetohydrazides () inhibit C6 glioma cells (IC₅₀ = 12–45 µM) via DNA synthesis blockade and apoptosis induction .

Physicochemical Properties

Property Target Compound (Predicted) Analog Data (Evidence)
Melting Point ~200–220°C (allyloxy lowers mp) 235–272°C (methoxy/trimethoxy analogs)
Solubility Low in water, moderate in DMSO Improved with polar groups (e.g., -OH, -OCH₃)
LogP ~3.5 (estimated) 2.8–4.1 for similar chlorophenoxy derivatives

Preparation Methods

Allylation of 3-Hydroxybenzaldehyde

The O-allylation of 3-hydroxybenzaldehyde with allyl bromide under basic conditions is a widely used approach. In a representative procedure, 3-hydroxybenzaldehyde is dissolved in acetonitrile with potassium carbonate (1.4 equiv) and allyl bromide (1.1 equiv). The mixture is refluxed for 2 hours, yielding 3-(allyloxy)benzaldehyde with a 96% conversion rate.

Reaction Conditions:

  • Solvent: Acetonitrile

  • Base: K₂CO₃

  • Temperature: Reflux (82–85°C)

  • Yield: >95%

Claisen Rearrangement of Allyl Vinyl Ethers

The Claisen rearrangement of 3-allyloxybenzaldehyde derivatives at elevated temperatures generates 2-allyl-3-hydroxybenzaldehyde, which is subsequently oxidized. For example, heating 3-(allyloxy)benzaldehyde in decalin at 217°C for 7 hours under nitrogen affords 2-allyl-3-hydroxybenzaldehyde in 82% yield. Microwave-assisted Claisen rearrangement in tetralin at 180–182°C for 7–8 hours achieves a 47% yield.

Comparative Data for Claisen Rearrangement:

MethodSolventTemperature (°C)Time (h)Yield
Conventional HeatingDecalin217782%
Microwave IrradiationTetralin180–1827–847%

Synthesis of 2-(2-Chlorophenoxy)acetohydrazide

The 2-(2-chlorophenoxy)acetohydrazide component is synthesized via nucleophilic substitution and hydrazinolysis.

Alkylation of 2-Chlorophenol

2-Chlorophenol reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH) to form 2-(2-chlorophenoxy)acetyl chloride. Subsequent treatment with hydrazine hydrate in ethanol yields 2-(2-chlorophenoxy)acetohydrazide.

Reaction Pathway:

  • 2-(2-Chlorophenoxy)acetyl chloride:

    • 2-Chlorophenol + Chloroacetyl chloride → 2-(2-chlorophenoxy)acetyl chloride

    • Conditions: 0–5°C, anhydrous dichloromethane, triethylamine.

  • Hydrazide Formation:

    • 2-(2-chlorophenoxy)acetyl chloride + Hydrazine hydrate → 2-(2-chlorophenoxy)acetohydrazide

    • Conditions: Ethanol, room temperature, 4 hours.

Yield: 75–85% (isolated via recrystallization from ethanol).

Condensation to Form N'-(3-(Allyloxy)benzylidene)-2-(2-chlorophenoxy)acetohydrazide

The final step involves Schiff base formation between 3-(allyloxy)benzaldehyde and 2-(2-chlorophenoxy)acetohydrazide.

Acid-Catalyzed Condensation

Equimolar amounts of 3-(allyloxy)benzaldehyde and 2-(2-chlorophenoxy)acetohydrazide are refluxed in ethanol with catalytic acetic acid (2–3 drops) for 6–8 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol.

Optimized Conditions:

  • Solvent: Ethanol

  • Catalyst: Acetic acid

  • Temperature: Reflux (78°C)

  • Yield: 70–78%

Solvent-Free Mechanochemical Synthesis

Grinding equimolar quantities of the aldehyde and hydrazide in a ball mill for 30–45 minutes at room temperature achieves comparable yields (68–72%) without solvent. This green chemistry approach reduces waste and reaction time.

Analytical Characterization

The synthesized compound is characterized using:

  • ¹H/¹³C NMR : Confirm imine (C=N) resonance at δ 8.3–8.5 ppm and allyloxy protons at δ 4.6–4.8 ppm.

  • FT-IR : N-H stretch (3250–3300 cm⁻¹), C=O (1650–1680 cm⁻¹), and C=N (1590–1620 cm⁻¹).

  • Mass Spectrometry : Molecular ion peak at m/z 357.1 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Allylation

Competing O- vs. C-allylation is mitigated by using polar aprotic solvents (e.g., acetonitrile) and controlled stoichiometry.

Purification of Hydrazides

Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes unreacted starting materials .

Q & A

Q. How can hygroscopicity issues during storage be mitigated?

  • Methodological Answer :
  • Desiccants : Store under argon with molecular sieves (3 Å) .
  • Lyophilization : Convert to a stable lyophilized powder for long-term storage .

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